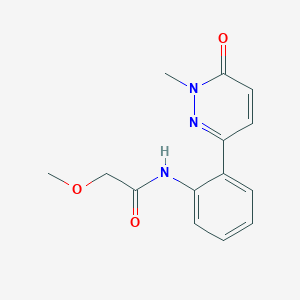

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide” are not detailed in the available resources .Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Engineering

In the realm of chemical synthesis, N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide and its derivatives have been extensively explored for their potential in drug design and development due to their bioactivity and structural versatility. For instance, novel indole-based oxadiazole scaffolds incorporating N-(substituted-phenyl)butanamides have been synthesized, demonstrating significant in vitro inhibitory potential against the urease enzyme, suggesting their potential as therapeutic agents (Nazir et al., 2018). This research highlights the utility of such compounds in designing potent inhibitors for various enzymes.

Catalysis and Materials Science

In materials science, derivatives of N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide have been investigated for their applications in catalysis and materials engineering. For example, mesoporous nitrogen-doped carbon derived from similar cyanamide compounds has shown promise as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide, showcasing a potential for safer and more sustainable methods of H2O2 production (Fellinger et al., 2012).

Biological Activity and Pharmacology

The pharmacological aspects of N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide derivatives have also been explored, with studies indicating their potential as antiulcer agents. Specific derivatives have shown significant antisecretory activity against histamine-induced gastric acid secretion in rats, suggesting their potential in treating gastrointestinal ailments (Ueda et al., 1991).

Environmental Science and Biodegradation

In environmental science, the degradation of related compounds by microbial strains demonstrates the bioremediation potential of microorganisms against synthetic chemicals. Strains like Pseudomonas azotoformans have been identified to degrade aryloxyphenoxy propanoate herbicides, highlighting the ecological implications and degradation pathways of such compounds (Nie et al., 2011).

Solar Cell Applications

Furthermore, molecular engineering has enabled the development of organic sensitizers for solar cell applications, incorporating functionalized unsymmetrical structures related to N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide. These sensitizers have demonstrated high efficiency in photon to current conversion, marking a significant advancement in the field of renewable energy (Kim et al., 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-11(2)13-4-6-14(7-5-13)12(3)10-15(18)17-9-8-16/h4-7,11-12H,9-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDYIQOZQOHVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)CC(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2536035.png)

![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)

![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536047.png)

![4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2536048.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate](/img/structure/B2536049.png)

![(2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2536050.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2536054.png)

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2536056.png)